molecular formula C25H20N4O6 B2774353 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326904-14-6

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2774353
CAS RN: 1326904-14-6
M. Wt: 472.457
InChI Key: PNJKTVOXJOBSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O6 and its molecular weight is 472.457. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: derivatives have demonstrated significant anticancer potential. Researchers synthesized a series of these compounds and evaluated their activity against human cancer cell lines such as MCF-7, MDA MB-231 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Notably, some derivatives showed more promising anticancer effects than standard drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxyaniline", "3,5-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Synthesis of 4-methoxybenzaldehyde by reacting 4-methoxybenzoic acid with sulfuric acid and sodium acetate", "Synthesis of 2-nitrobenzaldehyde by reacting 2-nitrobenzaldehyde with acetic anhydride and acetic acid", "Synthesis of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate by reacting 4-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide", "Synthesis of 3,5-dimethoxybenzaldehyde by reacting 3,5-dimethoxybenzaldehyde with hydrazine hydrate in ethanol", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine by reacting 3,5-dimethoxybenzaldehyde hydrazone with nitrous acid and sodium nitrite", "Synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione by reacting ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate with sodium hydroxide and sulfuric acid", "Coupling of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione in the presence of acetic acid to form the final product" ] }

CAS RN

1326904-14-6

Product Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H20N4O6

Molecular Weight

472.457

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O6/c1-32-17-7-5-16(6-8-17)29-24(30)20-9-4-14(12-21(20)26-25(29)31)23-27-22(28-35-23)15-10-18(33-2)13-19(11-15)34-3/h4-13H,1-3H3,(H,26,31)

InChI Key

PNJKTVOXJOBSNQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.